N-(2-(Methylthio)ethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)ethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-(methylthio)ethylamine. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
C6H5SO2Cl+H2NCH2CH2SCH3→C6H5SO2NHCH2CH2SCH3+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(Methylthio)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound with a simpler structure.
N-(2-(Methylthio)ethyl)benzenesulfonamide: Contains a methylthio group, which imparts unique chemical properties.
This compound derivatives: Various derivatives with different substituents on the benzene ring or the ethyl chain.
Uniqueness
This compound is unique due to the presence of the methylthio group, which can undergo specific chemical reactions such as oxidation to sulfoxides and sulfones. This makes it a versatile compound for various applications in chemistry and biology .
Properties
Molecular Formula |
C9H13NO2S2 |
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Molecular Weight |
231.3 g/mol |
IUPAC Name |
N-(2-methylsulfanylethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S2/c1-13-8-7-10-14(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
QVZQXHMMRBBVKY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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